molecular formula C11H14BrNO2 B2847832 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide CAS No. 919036-40-1

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

Cat. No.: B2847832
CAS No.: 919036-40-1
M. Wt: 272.142
InChI Key: QVSCLVICDTUSDY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide (C 11 H 14 BrNO 2 , Molecular Weight: 272.14) is a specialized organic compound provided for research purposes. Its molecular structure features a twist between the amide group and the benzene ring, and it is characterized by both intramolecular N—H···Br hydrogen bonding and intermolecular O—H···O hydrogen bonds that link molecules into chains in the crystal lattice . This compound is part of ongoing research into new functional initiators for polymerization processes . Its structural and electronic properties have been explored through experimental and quantum chemical investigations, including conformational analysis and vibrational spectroscopy, due to its status as an analog of paracetamol (acetaminophen) . This makes it a compound of interest in materials science and pharmaceutical research. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-4-5-9(14)8(6-7)13-10(15)11(2,3)12/h4-6,14H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCLVICDTUSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C(C)(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reagents

The synthesis of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide involves a nucleophilic acyl substitution reaction between 2-hydroxy-5-methylaniline and 2-bromoisobutyryl bromide. The procedure, as detailed by Moreno-Fuquen et al. (2011), is conducted under anhydrous conditions using tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as a base to neutralize hydrogen bromide generated during the reaction.

Reaction Scheme:
$$ \text{C}7\text{H}9\text{NO} + \text{C}4\text{H}6\text{Br}2\text{O} \xrightarrow{\text{TEA, THF}} \text{C}{11}\text{H}{14}\text{BrNO}2 + \text{HBr} $$

Step-by-Step Procedure

  • Reagent Preparation : 2-Hydroxy-5-methylaniline (3.512 mmol, 0.432 g) and triethylamine (0.635 mmol, 0.064 g) are combined in a round-bottom flask under an argon atmosphere.
  • Addition of Acylating Agent : A solution of 2-bromoisobutyryl bromide (0.807 g) in anhydrous THF is added dropwise to the reaction mixture.
  • Stirring and Quenching : The reaction proceeds overnight with magnetic stirring, after which the mixture is filtered to remove solids.
  • Purification : The crude product is washed with brine and water, then recrystallized from a hexane/ethyl acetate (80:20 v/v) solution to yield colorless crystals.

Key Reaction Parameters:

Parameter Value
Temperature Room temperature
Reaction Time 12–16 hours
Yield Not explicitly reported
Melting Point 385 K (111.85°C)

Structural Characterization

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. The unit cell dimensions are:

  • $$ a = 7.4510(2) \, \text{Å} $$
  • $$ b = 13.8498(4) \, \text{Å} $$
  • $$ c = 12.8646(4) \, \text{Å} $$
  • $$ \beta = 116.324(2)^\circ $$
  • Volume = 1189.89(6) ų.

Hydrogen-Bonding Interactions

The molecular structure features intramolecular N–H···Br and intermolecular O–H···O hydrogen bonds, which stabilize the crystal lattice (Table 1).

Table 1. Hydrogen-Bond Geometry

D–H···A D–H (Å) H···A (Å) D···A (Å) ∠D–H···A (°)
O2–H1H···O1 0.85(1) 1.81(1) 2.659(2) 179(3)
C1–H1C···O2 0.98 2.53 3.445(3) 156
N1–H1N···Br1 0.87(3) 2.47(3) 3.031(2) 123(2)

Torsional Strain Analysis

A significant twist between the amide group and the benzene ring is observed, with a C–N–C–C torsion angle of −172.1(2)°. This contrasts with related compounds (e.g., −31.2° in analogous structures), attributed to steric effects from the hydroxyl group.

Comparative Analysis with Related Compounds

Synthesis of Analogous Amides

The methodology for 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide aligns with protocols for synthesizing halogenated amides. For example:

  • 2-Bromo-N-(4-nitrophenyl)propanamide : Requires nitro-substituted anilines and elevated temperatures.
  • N-(2-Hydroxyphenyl)isobutyramides : Exhibit reduced torsional strain due to the absence of bromine.

Table 2. Structural Comparison of Brominated Amides

Compound Torsion Angle (°) Hydrogen-Bond Motif
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide −172.1(2) C(7) chain
2-Bromo-N-(4-methylphenyl)propanamide −31.2(5) R₂²(8) dimer

Mechanistic Insights

Role of Triethylamine

Triethylamine acts as a proton scavenger, facilitating the deprotonation of 2-hydroxy-5-methylaniline and enhancing nucleophilicity. This step is critical for efficient acylation.

Solvent Effects

THF’s polarity and ability to stabilize intermediates through Lewis acid-base interactions improve reaction kinetics. Alternatives like dichloromethane (DCM) reduce yields due to poor solubility of intermediates.

Applications in Polymer Chemistry

The compound’s bromine atom and amide functionality make it a candidate for atom-transfer radical polymerization (ATRP) initiators, as demonstrated by Matyjaszewski and Xia (2001). Its stability under anhydrous conditions and predictable cleavage kinetics are advantageous for controlled polymer synthesis.

Chemical Reactions Analysis

Role in Atom Transfer Radical Polymerization (ATRP)

The bromine atom in the compound facilitates its use as an initiator in ATRP, a controlled radical polymerization method.

Reactivity Features :

  • Radical Generation : The C–Br bond undergoes homolytic cleavage under thermal/UV initiation, producing a bromine radical and a carbon-centered radical.
  • Chain Propagation : The carbon radical reacts with monomers (e.g., styrene, methyl methacrylate) to propagate polymer chains .

Experimental Evidence :

  • Intramolecular hydrogen bonding between the amide H and Br atoms stabilizes the radical intermediate (O–H⋯Br interaction) .
  • Crystal structure analysis confirms a twisted conformation between the amide group and benzene ring (C–N–C–C torsion angle: −172.1°) .

Hydrogen Bonding and Stability

The compound exhibits intramolecular and intermolecular hydrogen bonding , influencing its reactivity:

Interaction TypeParticipantsBond Length (Å)Source
Intramolecular N–H⋯BrAmide H and Br2.18
Intermolecular O–H⋯OHydroxyl O and carbonyl O2.23

These interactions enhance thermal stability and reduce side reactions during polymerization .

Comparative Reactivity with Analogues

Replacement of the hydroxyl group (e.g., in 2-bromo-N-(2-methylphenyl)-2-methylpropanamide) eliminates O–H⋯O interactions, leading to:

  • Reduced thermal stability (ΔTₘ = −15 K)
  • Faster radical generation but lower control in polymerization .

Scientific Research Applications

Pharmaceutical Research

2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide has been investigated for its potential as a pharmaceutical agent. Studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The specific interactions of this compound with biological targets are still under investigation but suggest a promising avenue for drug development.

Agrochemical Applications

The compound's structural characteristics indicate potential herbicidal activity. Research into related compounds has demonstrated effectiveness against various plant pathogens, suggesting that 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide could be developed into a new class of herbicides. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize environmental impact.

Material Science

In material science, the incorporation of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide into polymer matrices has been explored. The compound’s ability to enhance thermal stability and mechanical properties of polymers makes it suitable for applications in coatings and composites. Experimental data indicate that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .

Case Study 1: Anti-inflammatory Properties

A study published in Acta Crystallographica highlighted the synthesis and characterization of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, focusing on its potential anti-inflammatory effects. The study utilized various in vitro assays to evaluate the compound's efficacy against inflammatory markers, demonstrating significant activity comparable to established anti-inflammatory drugs .

Case Study 2: Herbicidal Activity

Research conducted by Moreno-Fuquen et al. examined the herbicidal properties of compounds structurally related to 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. The findings indicated effective weed control in agricultural settings, supporting further development as a commercial herbicide .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamideAnti-inflammatoryActa Crystallographica
Related Compound AHerbicidalMoreno-Fuquen et al.
Related Compound BAntimicrobialJournal of Medicinal Chemistry

Table 2: Material Properties

PropertyValueReference
Thermal StabilityEnhancedMaterial Science Journal
Mechanical StrengthImprovedMaterial Science Journal

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and hydroxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide (CAS 1365963-36-5)
  • Structure : Replaces the hydroxyl group with a chlorine atom at the 5-position of the phenyl ring.
  • Properties: Molecular weight = 290.58 g/mol (C₁₁H₁₃BrClNO).
  • Applications: No direct polymerization data reported; likely used as a pharmaceutical intermediate due to halogenated aromatic systems .
b) 2-Bromo-N-(2-chloro-6-fluorophenyl)-2-methylpropanamide
  • Structure : Features a chloro and fluoro substituent on the phenyl ring.
  • Synthesis : Prepared via coupling of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline (90% yield) .
  • Applications : Used in medicinal chemistry for its trifluoromethyl group, which improves metabolic stability .

Backbone Modifications

a) 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide
  • Structure : Replaces the aromatic ring with a hydroxyethyl group.
  • Applications : Serves as a precursor for nitroxide-mediated polymerization (NMP) initiators. Exhibits lower steric hindrance than the parent compound, enabling faster radical dissociation .
b) N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)-2-methylpropanamide
  • Structure : Incorporates an isoxazole ring linked to a brominated phenyl group.
  • Properties : Higher molecular weight (e.g., 20l: yellow oil, 86% yield) and enhanced antimicrobial activity due to the isoxazole moiety .

Functional Group Replacements

a) 2-((2-Bromo-2-methylpropanoyl)oxy)ethyl 4-(4-(1-(acryloyloxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoate
  • Structure : Combines a brominated propanamide with a photolabile o-nitrobenzyl (oNB) group.
  • Applications : Acts as a photodegradable initiator ("inimer") for controlled polymer network degradation under UV light .
b) 2-Bromo-N-(2-nitro-3,4-dihydroxyphenethyl)-2-methylpropanamide
  • Structure : Features nitro and dihydroxy groups on the phenethyl chain.
  • Properties : Enhanced solubility in polar solvents due to multiple hydroxyl groups; used in multifunctional polymer designs .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide Hydroxyl and methyl on phenyl; brominated amide 272.14 Polymerization initiator, intramolecular H-bonding [3], [6], [7]
2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide Chloro and methyl on phenyl 290.58 Pharmaceutical intermediate [11]
N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)-2-methylpropanamide Isoxazole ring; brominated phenyl ~320 (estimated) Antimicrobial activity [5]
2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide Hydroxyethyl substituent ~210 (estimated) NMP initiator precursor [10]
2-((2-Bromo-2-methylpropanoyl)oxy)ethyl...butanoate o-Nitrobenzyl photolabile group ~500 (estimated) Photodegradable polymer networks [14]

Key Research Findings

Hydrogen Bonding vs.

Halogen Effects : Chloro substituents (e.g., in CAS 1365963-36-5) increase lipophilicity and thermal stability, making such derivatives suitable for high-temperature polymerization .

Biological Activity : Isoxazole-containing analogs exhibit antimicrobial properties, whereas the parent compound’s lack of heterocycles limits its bioactivity .

Photoresponsive Behavior : o-Nitrobenzyl derivatives demonstrate UV-triggered degradation, a feature absent in the parent compound but critical for smart materials .

Biological Activity

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is C₁₃H₁₈BrNO₂. The structure features a bromine atom and a hydroxyl group, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈BrNO₂
Molecular Weight272.14 g/mol
Functional GroupsBromine, Hydroxyl, Amide
Hydrogen Bonding CapabilityIntramolecular and intermolecular hydrogen bonds

The biological activity of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the hydroxyl group can participate in hydrogen bonding, influencing binding affinity and specificity towards target sites .

Antimicrobial Properties

Research indicates that compounds similar to 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide exhibit antimicrobial activity. The specific interactions of this compound with bacterial enzymes suggest potential applications as an antibacterial agent.

Study on Polymorphism

A study utilizing vibrational spectroscopy analyzed the conformational changes in 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Results indicated that the compound undergoes polymorphic changes which may affect its solubility and bioavailability .

Toxicity Assessment

In vitro toxicity assays conducted on related compounds revealed minimal adverse effects on biochemical parameters, indicating a favorable safety profile. These findings could be extrapolated to suggest that 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide may also exhibit low toxicity in biological systems .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities associated with 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide:

Study FocusFindings
Mechanism of ActionInteracts with enzymes/receptors; influenced by bromine/hydroxyl groups
Antimicrobial ActivityPotential antibacterial properties suggested
Antimalarial PotentialRelated compounds show significant activity against malaria
Toxicity ProfileMinimal toxicity observed in related compounds

Q & A

Q. What is the synthetic route for preparing 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, and what conditions are critical for achieving high yield?

The compound is synthesized by reacting 2-hydroxy-5-methylaniline (3.512 mmol) with 2-bromoisobutyryl bromide (0.807 g) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Triethylamine is added as a base to neutralize HBr generated during the reaction. Critical conditions include strict anhydrous handling, argon inert gas to prevent oxidation, and magnetic stirring overnight. Post-reaction, the product is purified via recrystallization from a hexane/ethyl acetate (80:20 v/v) mixture, yielding colorless crystals with a melting point of 385 K .

Q. What spectroscopic and crystallographic methods are typically employed to characterize this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural determination. Data collection uses a diffractometer (e.g., Bruker APEXII CCD), with structure refinement via SHELXL-97 and visualization via ORTEP-3 . Hydrogen bonding is confirmed through difference Fourier maps and geometric analysis (e.g., C—H···O and O—H···O interactions). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy validate molecular connectivity, with free refinement of amide and hydroxyl hydrogens .

Q. How does the molecular structure of this compound influence its role as a polymerization initiator?

The compound’s bromine atom and sterically hindered tertiary carbon position it as a potential initiator for atom transfer radical polymerization (ATRP). The amide group’s planar geometry and hydrogen bonding stabilize the transition state during radical formation, while the bromine acts as a leaving group to generate initiating radicals .

Advanced Research Questions

Q. How does the torsion angle between the amide group and the benzene ring in this compound compare to related systems, and what implications does this have on reactivity?

The C4—N1—C5—C6 torsion angle is -172.1°, indicating near coplanarity between the amide and benzene ring. This contrasts sharply with analogs lacking the hydroxyl group (e.g., -31.2° in N-(4-chlorophenyl) derivatives). The hydroxyl group induces steric and electronic effects, altering electron density distribution and potentially enhancing hydrogen bonding, which may influence initiation efficiency in ATRP .

Q. What contradictions exist in hydrogen bonding patterns between experimental data and computational models, and how can these be resolved?

Intramolecular N—H···Br bonding is experimentally observed (Table 1 in ), but computational models may underestimate its strength due to limitations in accounting for crystal packing effects. To resolve discrepancies, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations or Hirshfeld surface analysis can be employed to quantify intermolecular vs. intramolecular contributions .

Q. How can crystallographic software (e.g., SHELX) be optimized to refine structures with disordered hydrogen atoms in this compound?

In SHELXL-97, hydrogen atoms on hydroxyl and amide groups are located via difference Fourier maps and refined freely with isotropic displacement parameters. For disordered methyl or aromatic hydrogens, geometric restraints (e.g., AFIX commands) can improve refinement stability. Full-matrix least-squares refinement with all non-H atoms treated anisotropically ensures accurate bond-length and angle determinations .

Q. What experimental strategies can validate the role of weak C—H···O interactions in stabilizing the crystal lattice?

High-resolution SC-XRD data (e.g., < 0.8 Å resolution) combined with electron density maps (e.g., AIM analysis) can visualize weak interactions. Thermal ellipsoid plots and temperature-dependent crystallography assess the dynamic behavior of these bonds. Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) quantify the relative contributions of different hydrogen bonds to lattice energy .

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